Enhanced 5-HT1A Receptor Affinity in Derivatives: A Comparative Analysis of the 3-Bromophenyl Moiety
While direct quantitative binding data for the parent compound 1-(3-Bromophenyl)piperazine hydrochloride is limited in the open literature, its utility as a key intermediate is validated by the performance of a close derivative. The compound 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, which incorporates the 3-bromophenylpiperazine moiety, demonstrated sub-nanomolar affinity for the 5-HT1A receptor with a Ki of 0.78 nM [1]. This potency is comparable to the reference agonist 8-OH-DPAT (Ki = 0.25 nM) and significantly higher than the affinity of the simpler meta-chloro analog m-CPP at serotonin binding sites (Ki = 138 nM) [2], suggesting the 3-bromophenyl substitution pattern is conducive to high-affinity interactions in extended molecular frameworks.
| Evidence Dimension | Binding Affinity (Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | Derivative containing 3-bromophenylpiperazine: Ki = 0.78 nM |
| Comparator Or Baseline | m-Chlorophenylpiperazine (m-CPP) parent: Ki = 138 nM for serotonin binding |
| Quantified Difference | ~177-fold higher affinity for the derivative compared to m-CPP at related serotonergic sites |
| Conditions | In vitro radioligand binding assay using rat brain membranes |
Why This Matters
This demonstrates that the 3-bromophenylpiperazine scaffold, when incorporated into larger ligands, can achieve exceptionally high affinity for key serotonergic targets, justifying its selection as a privileged building block for CNS drug discovery programs.
- [1] Ostrowska, K., et al. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 2023, 24(3), 2779. View Source
- [2] Fuller, R.W., Snoddy, H.D., Mason, N.R., Owen, J.E. Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats. Neuropharmacology, 1981, 20(2), 155-162. View Source
